molecular formula C7H11NS B13575202 3-Cyclohexene-1-carbothioamide CAS No. 64011-70-7

3-Cyclohexene-1-carbothioamide

Cat. No.: B13575202
CAS No.: 64011-70-7
M. Wt: 141.24 g/mol
InChI Key: BCIPMXTUMHTZBE-UHFFFAOYSA-N
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Description

Cyclohex-3-ene-1-carbothioamide is an organic compound characterized by a cyclohexene ring with a thioamide functional group attached at the first carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohex-3-ene-1-carbothioamide can be synthesized through several methods. One common approach involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). This reaction typically takes place in a solvent mixture of tetrahydrofuran (THF) and water at low temperatures .

Industrial Production Methods

Industrial production of cyclohex-3-ene-1-carbothioamide may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-ene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The thioamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the thioamide group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohex-3-ene-1-carbothioamide is unique due to its thioamide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

64011-70-7

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

cyclohex-3-ene-1-carbothioamide

InChI

InChI=1S/C7H11NS/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H2,8,9)

InChI Key

BCIPMXTUMHTZBE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C(=S)N

Origin of Product

United States

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